

Application Notes and Protocols for Solution-Processed CuSCN in Perovskite Solar Cells

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Compound of Interest

Compound Name: *Copper(I) thiocyanate*

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This document provides detailed application notes and experimental protocols for the utilization of solution-processed **copper(I) thiocyanate** (CuSCN) as a hole transport layer (HTL) in perovskite solar cells (PSCs). CuSCN is a promising inorganic alternative to expensive and less stable organic HTLs like spiro-OMeTAD, offering high hole mobility, excellent stability, and low-cost processing.^{[1][2]}

Overview and Advantages of CuSCN

Copper(I) thiocyanate (CuSCN) is a p-type semiconductor with a wide bandgap (>3.5 eV) and high hole mobility (0.01-0.1 cm²/Vs), making it an excellent candidate for a hole transport material in perovskite solar cells.^[1] Its key advantages include:

- **High Stability:** CuSCN demonstrates superior thermal stability compared to the commonly used spiro-OMeTAD, maintaining a larger percentage of its initial efficiency after prolonged heat stress.^[3] It is also robust against moisture and oxygen.^[1]
- **Low Cost:** The materials and synthesis routes for CuSCN are more affordable than those for complex organic molecules like spiro-OMeTAD, making it a viable option for large-scale and cost-effective PSC fabrication.^{[2][4]}
- **Solution Processability:** CuSCN can be deposited using various low-temperature solution-based techniques such as spin coating, doctor blading, and spray coating, which are

compatible with large-scale manufacturing.[2][5]

- Favorable Energy Levels: The energy levels of CuSCN align well with the valence band of typical perovskite absorber layers, facilitating efficient hole extraction and transport.[2]

Quantitative Performance Data

The performance of perovskite solar cells incorporating solution-processed CuSCN HTLs is summarized in the tables below. These tables provide a comparative overview of key photovoltaic parameters under various processing conditions and device architectures.

Table 1: Photovoltaic Performance of Perovskite Solar Cells with CuSCN HTL

Deposition Method	Solvent System	Device Architecture	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
Spin Coating	Diethyl Sulfide	n-i-p	1.103	23.40	77.2	20.3 (stabilized)	[5]
Spin Coating	Aqueous Ammonia	p-i-n	-	-	-	17.5	[6]
Spin Coating	Dipropyl Sulfide	n-i-p	-	-	-	14.7 (average 13.2)	[7]
Doctor Blading	Dipropyl Sulfide	n-i-p	1.016	19.7	-	12.4	[2]
Doctor Blading	-	n-i-p	-	-	-	16.6	[2]
Spray Coating	-	n-i-p	~1.0	-	-	17.0	[2]

Table 2: Stability Data of Perovskite Solar Cells with CuSCN HTL

Stress Condition	Device with CuSCN HTL	Device with spiro-OMeTAD HTL	Duration	Reference
Annealing at 125°C in air	Retains ~60% of initial PCE	Degrades to 25% of initial PCE	2 hours	[3]
Full-sun illumination at 60°C	Retains >95% of initial PCE	-	500 hours	[5]
Aging at 85°C	Retains >85% of their initial efficiency	-	1000 hours	[5]
Continuous thermal stress at 85°C	Retains >80% of initial PCE**	-	100 hours	[7]

*With a thin spacer layer between CuSCN and the gold electrode. **With a P3HT interlayer between the perovskite and CuSCN.

Experimental Protocols

This section provides detailed protocols for the preparation of the CuSCN solution and the fabrication of a perovskite solar cell using a solution-processed CuSCN HTL.

CuSCN Solution Preparation

Method 1: Dipropyl Sulfide Solvent System

This is a common method for dissolving CuSCN. However, dipropyl sulfide can potentially damage the underlying perovskite layer, so the deposition process must be rapid.[2]

- Materials: **Copper(I) thiocyanate** (CuSCN) powder, dipropyl sulfide.
- Procedure:
 - Prepare a solution of CuSCN in dipropyl sulfide. A typical concentration is 25 mg/mL.[7]

- To aid dissolution, the mixture may require filtration (e.g., using a 0.22 μm PTFE filter) and heating (e.g., at 100°C for 1 hour).[7]
- Allow the solution to cool to room temperature before use.

Method 2: Aqueous Ammonia Solvent System

This method offers a more environmentally friendly and less damaging solvent system.[6]

- Materials: CuSCN powder, deionized water, ammonia solution.
- Procedure:
 - Dissolve CuSCN powder in a mixture of deionized water and ammonia.[6] This will form a dark blue solution.[6]
 - The solution is stable under ambient conditions and can be used directly for deposition.[6]

Perovskite Solar Cell Fabrication (n-i-p Planar Architecture)

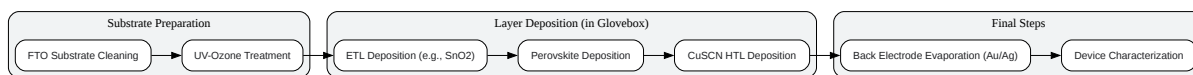
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.

- Substrate Cleaning:
 - Thoroughly clean the FTO-coated glass substrates by sequential sonication in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol.
 - Dry the substrates with a nitrogen gun and treat with UV-Ozone for at least 20 minutes before depositing the next layer.[8]
- Electron Transport Layer (ETL) Deposition:
 - Prepare a suspension of SnO₂ nanoparticles (e.g., 3 wt% in distilled water).[8]
 - Filter the solution through a 0.2 μm filter.[8]

- Spin-coat the SnO₂ suspension onto the cleaned FTO substrate (e.g., at 3000 RPM for 30 seconds).[8]
- Anneal the substrates at approximately 150°C for 30 minutes.[8]
- Perovskite Absorber Layer Deposition:
 - This step should be performed in an inert atmosphere (e.g., a glove box).
 - Prepare the perovskite precursor solution (e.g., a mixed-cation lead mixed-halide perovskite).
 - Deposit the perovskite solution onto the ETL-coated substrate via spin coating. A typical two-step program is 1000 RPM for 10 seconds followed by 3000 RPM for 28 seconds.[8]
 - During the second spin step, deposit an anti-solvent (e.g., 100 µL of chlorobenzene) to induce crystallization.[5][8]
 - Anneal the perovskite film on a hotplate (e.g., at 100-130°C for 10-45 minutes).[5][8]
- CuSCN Hole Transport Layer (HTL) Deposition:
 - This step should also be performed in an inert atmosphere.
 - Dynamic Spin Coating: Drop-cast the prepared CuSCN solution (e.g., 35 µL) onto the spinning perovskite film (e.g., at 5000 RPM).[5] Allow it to spin for 30 seconds.[5]
 - Annealing: Anneal the CuSCN layer at a moderate temperature (e.g., 70-100°C for 10 minutes) to remove any residual solvent.[7][9]
- Back Electrode Deposition:
 - Deposit the back electrode (e.g., ~60-100 nm of gold or silver) via thermal evaporation in a high-vacuum chamber.[5][7]

Visualizations

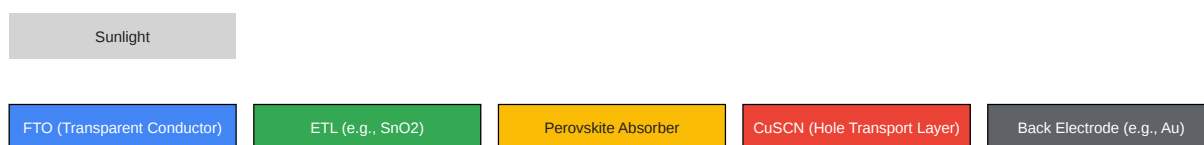
Experimental Workflow



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Caption: Workflow for fabricating perovskite solar cells with a solution-processed CuSCN HTL.

Device Architecture



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Caption: Schematic of an n-i-p planar perovskite solar cell architecture with a CuSCN HTL.

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